Dilauroyl phosphatidylglycerol
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Overview
Description
Dilauroyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both lauroyl. It is a phosphatidylglycerol and a dodecanoate ester. It derives from a dodecanoic acid.
Scientific Research Applications
Molecular Recognition and Biomedical Applications
Dilauroyl phosphatidylglycerol (DLPG) has been identified as a key component in molecular recognition processes. Yanez Arteta et al. (2014) demonstrated that nucleolipid surface complexes of 1,2-dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid with cationic poly(amidoamine) dendrimers can selectively bind DNA, including oligonucleotides. This finding has significant implications for biomedical and bioanalytic devices, as well as for drug delivery systems based on nucleic acids (Yanez Arteta et al., 2014).
Lipid Bilayer Formation and Properties
Research by Ritter et al. (2013) explored the spontaneous formation of distinct lipid rafts and asymmetric bilayers using mixtures of various phosphatidylcholine lipids, including 1,2-dilauroyl-sn-glycero-3-phosphocholine. This study highlights the ability of DLPG to form asymmetric lipid bilayers, which is crucial for understanding cell membrane dynamics and the development of lipid-based drug delivery systems (Ritter et al., 2013).
Skin Penetration-Enhancing Effects
Sakdiset et al. (2018) conducted a study to identify phospholipids for designing liposome preparations with high skin penetration-enhancing effects. They found that liposomes containing DLPG showed high penetration-enhancing ratios, suggesting that DLPG is a promising candidate for topical drug delivery formulations (Sakdiset et al., 2018).
properties
CAS RN |
63644-55-3 |
---|---|
Product Name |
Dilauroyl phosphatidylglycerol |
Molecular Formula |
C30H59O10P |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C30H59O10P/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3,(H,35,36) |
InChI Key |
LHCZDUCPSRJDJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC |
synonyms |
1,2-didodecanoyl-glycero-3-phosphocholine 1,2-didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) diC(12)PG |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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